ECHS1 Deficiency Urinary Levels vs. Analogs
In patients with short-chain enoyl-CoA hydratase (ECHS1) deficiency, urinary N-acetyl-S-(2-carboxypropyl)cysteine (N-acetyl-methacryl-L-cysteine) levels are markedly elevated compared to healthy controls and to its non-acetylated counterpart, S-(2-carboxypropyl)cysteine. In two affected siblings (III-2 and III-3), N-acetyl-S-(2-carboxypropyl)cysteine levels were 12.0 and 15.8 µmol/mmol creatinine, respectively, whereas S-(2-carboxypropyl)cysteine levels were only 3.6 and 4.2 µmol/mmol creatinine, demonstrating a 3.3- to 3.8-fold higher excretion of the N-acetylated form [1]. The cysteamine analog S-(2-carboxypropyl)cysteamine showed lower levels (2.0 and 1.3 µmol/mmol creatinine) in the same patients. Notably, N-acetyl-acryloyl-cysteine (derived from acrylate) remained undetectable or low, underscoring the pathway-specific accumulation of the methacrylate-derived mercapturate [1].
3.3–3.8× higher N-acetylated CPMA vs non-acetylated form; >2.9× above control upper limit
Supports CPMA as preferred biomarker for ECHS1 deficiency research
µmol/mmol creatinine in patient urine; sibling pair data
| Evidence Dimension | Urinary metabolite concentration (µmol/mmol creatinine) |
|---|---|
| Target Compound Data | 12.0 (Patient III-2), 15.8 (Patient III-3) |
| Comparator Or Baseline | S-(2-carboxypropyl)cysteine: 3.6 (III-2), 4.2 (III-3); S-(2-carboxypropyl)cysteamine: 2.0 (III-2), 1.3 (III-3); Controls: N-acetyl-S-(2-carboxypropyl)cysteine <4.2 |
| Quantified Difference | 3.3-3.8-fold higher N-acetylated vs non-acetylated form in patients; >2.9-fold above control upper limit |
| Conditions | Urine samples from ECHS1-deficient patients and healthy controls (N>15), quantified in µmol/mmol creatinine. |
Why This Matters
The preferential accumulation of the N-acetylated form over the non-acetylated precursor establishes N-acetyl-S-(2-carboxypropyl)cysteine as the analytically superior and diagnostically specific biomarker for ECHS1 deficiency, directly informing procurement for metabolic disease research and clinical assay development.
- [1] Peters H, et al. Urinary metabolite data in ECHS1 deficiency (Table). J Med Genet. 2015;52(10). View Source
